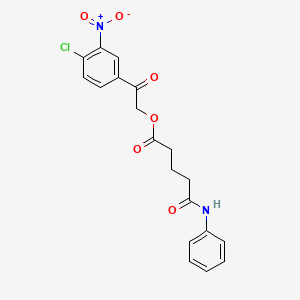![molecular formula C18H22O4 B3936865 1-[2-(4-ethoxyphenoxy)ethoxy]-2-methoxy-4-methylbenzene](/img/structure/B3936865.png)
1-[2-(4-ethoxyphenoxy)ethoxy]-2-methoxy-4-methylbenzene
Vue d'ensemble
Description
1-[2-(4-ethoxyphenoxy)ethoxy]-2-methoxy-4-methylbenzene, also known as EMD-57033, is a chemical compound that belongs to the class of benzene derivatives. It is a selective and potent antagonist of the P2Y12 receptor, which is a G protein-coupled receptor involved in platelet aggregation. EMD-57033 has been extensively studied for its potential applications in scientific research, particularly in the field of platelet biology.
Mécanisme D'action
1-[2-(4-ethoxyphenoxy)ethoxy]-2-methoxy-4-methylbenzene acts as a selective and potent antagonist of the P2Y12 receptor, which is a G protein-coupled receptor expressed on the surface of platelets. When activated by adenosine diphosphate (ADP), the P2Y12 receptor triggers a signaling cascade that leads to platelet activation and aggregation. 1-[2-(4-ethoxyphenoxy)ethoxy]-2-methoxy-4-methylbenzene binds to the P2Y12 receptor and prevents its activation by ADP, thereby inhibiting platelet aggregation.
Biochemical and Physiological Effects:
1-[2-(4-ethoxyphenoxy)ethoxy]-2-methoxy-4-methylbenzene has been shown to have several biochemical and physiological effects. It inhibits platelet aggregation in a dose-dependent manner, with an IC50 value of around 2 nM. It also inhibits the release of platelet granules, such as adenosine triphosphate (ATP) and serotonin, which are involved in platelet activation and aggregation. 1-[2-(4-ethoxyphenoxy)ethoxy]-2-methoxy-4-methylbenzene has been shown to have a longer duration of action than other P2Y12 receptor antagonists, such as clopidogrel.
Avantages Et Limitations Des Expériences En Laboratoire
1-[2-(4-ethoxyphenoxy)ethoxy]-2-methoxy-4-methylbenzene has several advantages and limitations for lab experiments. Its high potency and selectivity make it a valuable tool for studying platelet biology and thrombosis. However, its low solubility in aqueous solutions can make it difficult to prepare stock solutions and to use in experiments. Its high cost can also limit its use in large-scale experiments.
Orientations Futures
For research on 1-[2-(4-ethoxyphenoxy)ethoxy]-2-methoxy-4-methylbenzene include the development of new P2Y12 receptor antagonists with improved pharmacokinetic properties, investigation of the role of P2Y12 receptor signaling in other physiological processes, and exploration of its potential therapeutic applications in other diseases.
Applications De Recherche Scientifique
1-[2-(4-ethoxyphenoxy)ethoxy]-2-methoxy-4-methylbenzene has been extensively studied for its potential applications in platelet biology research. Platelets play a crucial role in hemostasis and thrombosis, and their dysregulation can lead to several cardiovascular diseases, such as myocardial infarction and stroke. P2Y12 receptor antagonists, such as 1-[2-(4-ethoxyphenoxy)ethoxy]-2-methoxy-4-methylbenzene, are used to prevent platelet aggregation and thrombus formation, thereby reducing the risk of cardiovascular events.
Propriétés
IUPAC Name |
1-[2-(4-ethoxyphenoxy)ethoxy]-2-methoxy-4-methylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O4/c1-4-20-15-6-8-16(9-7-15)21-11-12-22-17-10-5-14(2)13-18(17)19-3/h5-10,13H,4,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQBZLKWOMQOPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Ethoxyphenoxy)ethoxy]-2-methoxy-4-methylbenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(4-iodophenoxy)butoxy]-2-methoxy-4-methylbenzene](/img/structure/B3936785.png)
![N-[2-(azepan-1-ylcarbonyl)phenyl]imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3936793.png)
![6-tert-butyl-2-[(3-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3936795.png)
![1-chloro-2-[3-(2-ethoxyphenoxy)propoxy]-3,5-dimethylbenzene](/img/structure/B3936797.png)
![methyl 4-[3-(4-methoxyphenoxy)propoxy]benzoate](/img/structure/B3936800.png)
![N-(2-methylbenzyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B3936804.png)
![N-({[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B3936810.png)

![1,3-dichloro-2-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B3936832.png)

![N-[4-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B3936871.png)
![N~2~-(3-chloro-2-methylphenyl)-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3936876.png)
![{4-[4-(2,6-dimethoxyphenoxy)butoxy]phenyl}(phenyl)methanone](/img/structure/B3936884.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B3936892.png)